molecular formula C18H19Cl2N3O3 B2947008 N-(5-chloro-2-methoxyphenyl)-3-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide CAS No. 2034277-77-3

N-(5-chloro-2-methoxyphenyl)-3-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide

Cat. No. B2947008
CAS RN: 2034277-77-3
M. Wt: 396.27
InChI Key: RWMQRDADHNSZMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-3-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H19Cl2N3O3 and its molecular weight is 396.27. The purity is usually 95%.
The exact mass of the compound N-(5-chloro-2-methoxyphenyl)-3-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-3-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-3-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Compounds

Research on similar compounds involves the synthesis of novel derivatives with potential therapeutic applications. For example, studies have explored the synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds were evaluated for their COX-1/COX-2 inhibition, showing promising results as potential therapeutic agents (Abu‐Hashem et al., 2020).

Pharmacological Profile and Receptor Interactions

Several studies have focused on the pharmacological profiles of compounds affecting serotonin receptors, indicating the potential for compounds like N-(5-chloro-2-methoxyphenyl)-3-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide to interact with specific receptor subtypes, offering insights into their mechanism of action and potential therapeutic uses. For instance, WAY-100635 has been identified as a potent and selective 5-HT1A receptor antagonist, providing a standard for further studies on serotonin receptor function (Forster et al., 1995).

Analgesic Activity and Structural Modification

Research on analogs of compounds with similar structures has been conducted to improve pharmacological profiles and tolerability. For instance, the study of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC), a TRPV1 antagonist, led to the discovery of analogs with enhanced analgesic activity and better pharmacokinetic profiles, highlighting the importance of structural modification in drug development (Nie et al., 2020).

Antimicrobial and Insecticidal Applications

Compounds with similar core structures have been investigated for their antimicrobial and insecticidal activities. Studies on new pyridine derivatives have shown variable and modest activity against bacteria and fungi, illustrating the potential for chemical modifications to enhance antimicrobial properties (Patel et al., 2011). Additionally, certain pyridine derivatives exhibited significant insecticidal activity against the cowpea aphid, suggesting potential applications in pest management (Bakhite et al., 2014).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-(3-chloropyridin-4-yl)oxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O3/c1-25-17-5-4-12(19)9-15(17)22-18(24)23-8-2-3-13(11-23)26-16-6-7-21-10-14(16)20/h4-7,9-10,13H,2-3,8,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMQRDADHNSZMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-3-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.